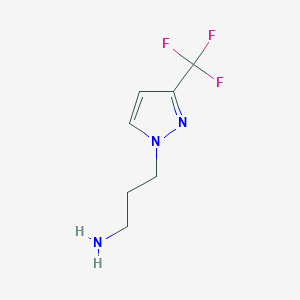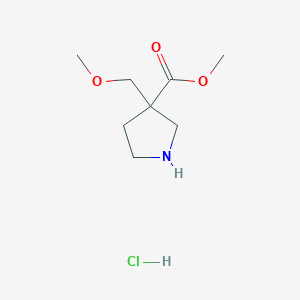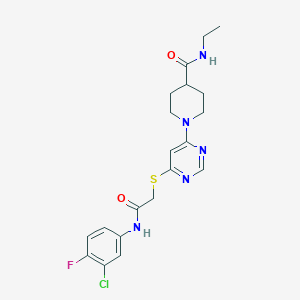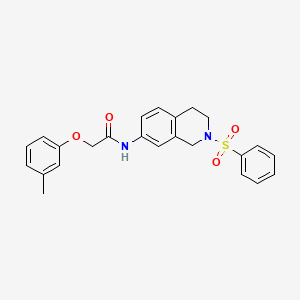![molecular formula C12H11Cl2NO B2405711 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone CAS No. 320419-47-4](/img/structure/B2405711.png)
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone” is a chemical compound with the linear formula C12H11Cl2NO . It’s also known as "(2E)-4,6-dichloro-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,4,6-trisubstituted pyrimidines has been achieved using commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material . An optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.13 . More detailed physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Fluorescence and Cell Imaging
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone derivatives have been studied for their aggregation-induced emission characteristics. They display stimulus-responsive fluorescent properties and can be used for cell imaging, especially in cancer research. The derivatives exhibit reversible piezochromism and solvent-induced emission changes, making them suitable for biomedical applications (Lei et al., 2016).
Chemical Reaction Mechanisms
The compound has been studied in the context of chemical reactions under ambient conditions. For instance, its interaction with pyridine derivatives forms methylenebispyridinium dichloride compounds. This research provides insights into the kinetics and mechanisms of these reactions, which are significant in organic chemistry (Rudine et al., 2010).
Optical Properties
Studies have also focused on the optical properties of derivatives of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone. These derivatives are notable for their nonlinear optical characteristics, which make them potential candidates for applications in laser technology and optical data storage (Moylan et al., 1996).
Biomedical Applications
In the medical field, derivatives of this compound have been synthesized and tested for inhibitory activity against enzymes relevant to Alzheimer’s disease. This research represents a step towards developing new therapeutic agents for neurodegenerative diseases (Farrokhi et al., 2019).
Antimicrobial Activity
Some derivatives of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone have been found to display significant antimicrobial activity. These compounds have shown potential in combating various bacterial and fungal infections, highlighting their importance in the development of new antibiotics (Ghorab et al., 2017).
Energetic Characterization
An energetic characterization of indanone derivatives, which include 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone, has been conducted. This research is vital for understanding the thermodynamic properties of these compounds, which is crucial in fields like materials science and chemical engineering (Silva et al., 2018).
Safety And Hazards
The compound is considered hazardous. It may form combustible dust concentrations in air and causes severe skin burns and eye damage. It’s recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(2E)-4,6-dichloro-2-(dimethylaminomethylidene)-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-15(2)6-7-3-9-10(12(7)16)4-8(13)5-11(9)14/h4-6H,3H2,1-2H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKVVQLXMBFLII-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CC2=C(C1=O)C=C(C=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CC2=C(C1=O)C=C(C=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)
![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)
![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)





![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)
![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)



